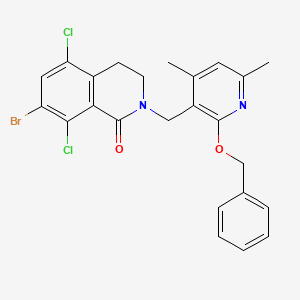![molecular formula C31H19N B3244353 Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole] CAS No. 1615703-28-0](/img/structure/B3244353.png)
Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] is a complex organic compound characterized by its unique spiro structure, which involves a central carbon atom connected to two different ring systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination reaction, which is used to form the spiro linkage between the fluorene and indeno[1,2-a]carbazole moieties . The reaction conditions often involve the use of palladium catalysts, such as Pd(OAc)₂, and ligands like Xantphos, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrofluorenes.
Wissenschaftliche Forschungsanwendungen
Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism by which Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] exerts its effects is primarily through its electronic properties. The spiro structure provides a high degree of rigidity and planarity, which enhances its ability to transport charge. This makes it an effective hole-transporting material in optoelectronic devices. The molecular targets and pathways involved include interactions with other organic semiconductors and the facilitation of charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Another spiro compound used in optoelectronics, known for its high thermal stability and efficiency in OLEDs.
Spiro[fluorene-9,9′-xanthene]-2,2′,7,7′-tetramine (X60): A hole-transporting material with similar applications in solar cells.
Uniqueness
Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] is unique due to its specific spiro linkage and the combination of fluorene and indeno[1,2-a]carbazole moieties. This structure provides distinct electronic properties that are advantageous for certain optoelectronic applications, such as improved charge transport and stability.
Eigenschaften
IUPAC Name |
spiro[12H-indeno[1,2-a]carbazole-7,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19N/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18,32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNXREJDIWTVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
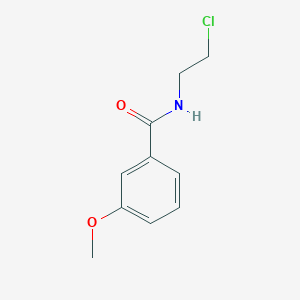
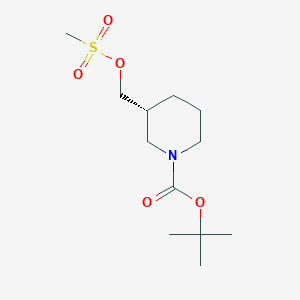
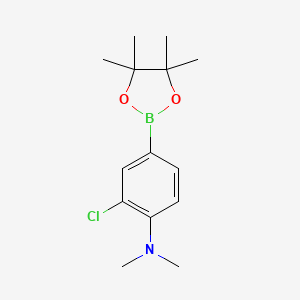
![3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole](/img/structure/B3244305.png)
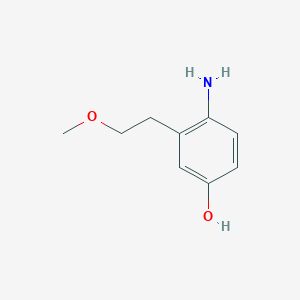
![Potassium [(4-bromophenyl)methyl]trifluoroboranuide](/img/structure/B3244310.png)

![1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one](/img/structure/B3244312.png)
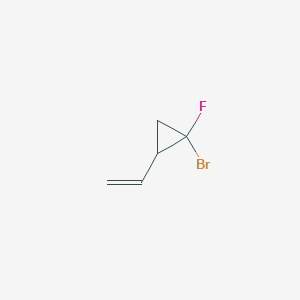
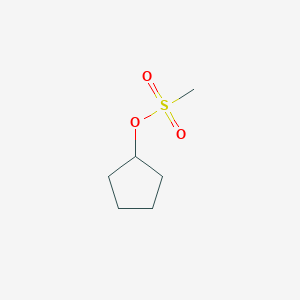
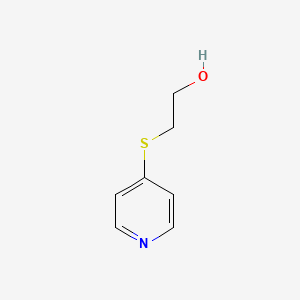
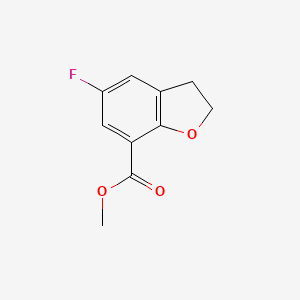
![Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B3244381.png)
